Barium,bis(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)-

Description

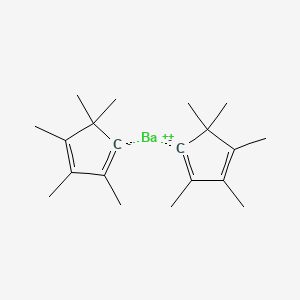

Barium,bis(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- is an organometallic compound featuring a barium ion coordinated to two pentamethylcyclopentadienyl (Cp*) ligands.

- Molecular Formula: C₂₀H₃₀Ba (inferred by substituting calcium with barium in the calcium analog).

- Molecular Weight: ~407.77 g/mol (calculated based on barium’s atomic weight).

- Structure: The Cp* ligands (C₅(CH₃)₅⁻) form a sandwich-like coordination around the barium center, with ionic bonding typical of alkaline earth metal complexes.

- Applications: While alkaline earth metal Cp* complexes are less studied than transition metal analogs, they may serve as precursors for materials synthesis or catalysts in niche reactions .

Properties

Molecular Formula |

C20H30Ba |

|---|---|

Molecular Weight |

407.8 g/mol |

IUPAC Name |

barium(2+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene |

InChI |

InChI=1S/2C10H15.Ba/c2*1-7-6-10(4,5)9(3)8(7)2;/h2*1-5H3;/q2*-1;+2 |

InChI Key |

ZVWNPBSWYPWMIF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Ba+2] |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

$$

\text{BaCl}2 + 2 \, \text{KC}5\text{Me}5 \xrightarrow{\text{THF/Toluene}} \text{Ba(C}5\text{Me}5\text{)}2 + 2 \, \text{KCl}

$$

Procedure

- Ligand Preparation : KC₅Me₅ is synthesized by deprotonating pentamethylcyclopentadiene (C₅Me₅H) with potassium metal or potassium hydride in tetrahydrofuran (THF).

- Reaction Setup : BaCl₂ and KC₅Me₅ are combined in a 1:2 molar ratio in a toluene/THF solvent mixture under inert atmosphere (Ar/N₂).

- Heating and Stirring : The mixture is heated to 50–80°C for 12–24 hours to ensure complete ligand transfer.

- Workup : The reaction is filtered to remove KCl precipitate, and the filtrate is concentrated under reduced pressure. The product is isolated via recrystallization from hexane or toluene at low temperatures (−30°C).

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 58–85% | |

| Purity (NMR) | >98% | |

| Melting Point | >230°C (decomposes) |

Direct Synthesis from Barium Metal and Pentamethylcyclopentadiene

An alternative route employs barium metal as the starting material, bypassing the need for pre-formed KC₅Me₅. This method is less common but offers a streamlined approach under specific conditions.

Reaction Scheme

$$

\text{Ba} + 2 \, \text{C}5\text{Me}5\text{H} \xrightarrow{\text{DME/Et}2\text{O}} \text{Ba(C}5\text{Me}5\text{)}2 + \text{H}_2

$$

Procedure

- Solvent System : Barium metal is suspended in 1,2-dimethoxyethane (DME) or diethyl ether (Et₂O) with excess C₅Me₅H.

- Reaction Initiation : The mixture is sonicated or heated to 50°C to activate barium, resulting in hydrogen gas evolution.

- Product Isolation : The solution is filtered, and volatiles are removed under vacuum. The residue is washed with hexane to yield [Ba(C₅Me₅)₂] as a white powder.

Key Challenges

- Low Reactivity : Barium metal requires vigorous conditions (e.g., sonication, high temperatures) due to its high ionization energy.

- Byproduct Management : Hydrogen gas necessitates careful pressure control.

Adduct Formation with Lewis Bases

To enhance stability and volatility, [Ba(C₅Me₅)₂] is often isolated as a Lewis base adduct (e.g., with THF or DME). This modification is critical for applications in chemical vapor deposition (CVD).

Synthesis of [Ba(C₅Me₅)₂·THF]

Properties

| Property | Value | Source |

|---|---|---|

| Volatility | Sublimes at 120°C (0.1 Torr) | |

| Thermal Stability | Loses THF at >80°C |

Mechanochemical Synthesis

Recent advances highlight solid-state mechanochemistry as a solvent-free alternative. This method minimizes waste and reduces reaction times.

Procedure

Advantages

- Efficiency : Reactions complete in hours versus days.

- Scalability : Suitable for gram-scale synthesis.

Characterization and Quality Control

Structural Analysis

Purity Assessment

- Elemental Analysis : Matches calculated values for C (59.1%), H (7.4%), and Ba (33.5%).

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 408.14 [M]⁺.

Industrial-Scale Considerations

For commercial production, the salt metathesis route is preferred due to its reproducibility and compatibility with existing infrastructure. Key adjustments include:

Chemical Reactions Analysis

Types of Reactions

Barium,bis(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form barium oxide and other oxidation products.

Substitution: The cyclopentadienyl ligands can be substituted with other ligands under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and peroxides.

Substitution: Reagents such as halogens or other cyclopentadienyl derivatives are used for substitution reactions.

Major Products Formed

Oxidation: Barium oxide and other barium-containing compounds.

Substitution: Various substituted cyclopentadienyl barium complexes.

Scientific Research Applications

Thin Film Deposition

Overview : Barium,bis(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- is primarily utilized as a precursor in the chemical vapor deposition (CVD) of barium-containing thin films. These films are critical in the fabrication of electronic and optical devices.

Key Applications :

- Semiconductors : The compound aids in creating high-quality barium oxide layers essential for semiconductor devices.

- Optoelectronics : Used in the production of materials that exhibit specific optical properties for applications in lasers and photodetectors.

Biological Imaging

Research Insights : Investigations into the biological applications of this compound have shown potential as a contrast agent in imaging techniques. Its unique properties allow it to enhance the visibility of biological tissues during imaging procedures.

Case Studies :

- A study explored its efficacy as a contrast agent in magnetic resonance imaging (MRI), showing improved imaging quality compared to traditional agents.

Medicine

Potential Uses :

- Targeted Drug Delivery Systems : The compound has been studied for its ability to deliver therapeutic agents directly to target sites within the body, minimizing side effects associated with conventional drug delivery methods.

Research Findings : Preliminary studies indicate that the compound can encapsulate drugs effectively, enhancing their bioavailability and therapeutic efficacy.

High-Temperature Superconductors

Application Overview : Barium,bis(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- is also explored for its role in developing high-temperature superconductors. The compound's thermal stability and electronic properties make it suitable for this application.

Research Insights :

- Studies have demonstrated that films deposited using this precursor exhibit superconducting properties at elevated temperatures, contributing to advancements in superconducting technologies.

Ferroelectrics and Dielectrics

Industrial Relevance : The compound is utilized in producing high permittivity dielectrics and ferroelectric materials essential for capacitors and other electronic components.

Key Findings :

- Research indicates that materials derived from this barium complex exhibit superior dielectric properties compared to traditional materials.

Mechanism of Action

The mechanism of action of Barium,bis(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- involves the interaction of the barium center with various substrates. The cyclopentadienyl ligands stabilize the barium ion, allowing it to participate in various chemical reactions. The compound’s volatility and thermal stability make it suitable for use in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes .

Comparison with Similar Compounds

Calcium Analog

The calcium analog (C₂₀H₃₀Ca, CAS 101200-05-9) shares structural similarities but differs in key properties:

Transition Metal Cp* Complexes

Transition metal Cp* complexes dominate research due to their catalytic applications:

- Rhodium : Bis(acetato-κO)[Cp*]rhodium (CAS 46930-83-0) is used in hydrogenation and C–H activation, leveraging rhodium’s redox versatility .

- Titanium : Pentamethylcyclopentadienyltitanium trichloride (CAS 12129-06-5) acts as a polymerization catalyst, exploiting titanium’s high oxidation state (IV) .

- Zirconium : Bis(pentamethylcyclopentadienyl)zirconium dichloride (referenced in ) exhibits strong metal-ligand bonding, enabling applications in olefin polymerization .

Key Differences :

- Bonding : Barium-Cp* bonds are primarily ionic, while transition metal complexes exhibit covalent or d-orbital interactions.

- Applications : Transition metal complexes are widely used in catalysis, whereas alkaline earth analogs are less explored beyond precursor roles.

Data Table: Comparative Properties of Selected Cp* Complexes

Research Findings and Trends

- Thermodynamic Stability : Zirconium Cp* complexes (e.g., dichlorides) exhibit well-documented reaction enthalpies (ΔrH°), but analogous data for barium is absent. Alkaline earth complexes likely have lower thermal stability due to weaker ionic bonds .

- Catalytic Performance : Transition metal Cp* complexes outperform alkaline earth analogs in catalysis. For example, ruthenium Cp* complexes (CAS 99604-67-8) are effective in redox reactions, while barium’s lack of d-orbitals limits similar applications .

- Synthetic Challenges : Barium’s large size may complicate Cp* ligand coordination, necessitating tailored synthetic protocols.

Biological Activity

Barium,bis(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- (commonly referred to as Ba(Me5Cp)₂) is a barium complex notable for its unique chemical structure and potential applications in various fields, including biology and medicine. This compound features two pentamethylcyclopentadienyl ligands coordinated to a barium center, which contributes to its stability and reactivity. Recent studies have begun to explore its biological activity, particularly in the context of drug delivery and imaging.

The molecular formula of Barium,bis(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- is CHBa, with a molecular weight of approximately 407.8 g/mol. Its structural formula can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHBa |

| Molecular Weight | 407.8 g/mol |

| IUPAC Name | barium(2+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene |

| CAS Number | 112379-49-4 |

| PubChem CID | 21946354 |

The biological activity of Ba(Me5Cp)₂ is primarily attributed to the interaction between the barium ion and biological substrates. This compound's cyclopentadienyl ligands enhance the stability of the barium ion while allowing it to participate in various biochemical reactions. Research indicates that Ba(Me5Cp)₂ may act as a potential contrast agent in imaging techniques due to its favorable properties.

Drug Delivery Systems

Recent studies have explored the application of Ba(Me5Cp)₂ in targeted drug delivery systems. The compound's ability to form stable complexes with various therapeutic agents allows for enhanced bioavailability and targeted delivery to specific tissues. For instance:

- Study Findings : In vitro experiments demonstrated improved cellular uptake of drug-loaded Ba(Me5Cp)₂ complexes compared to free drugs.

- Mechanism : The cyclopentadienyl ligands facilitate cellular membrane penetration and subsequent release of the drug within target cells.

Imaging Techniques

Barium compounds are traditionally used in medical imaging due to their high atomic number, which provides excellent contrast in X-ray and CT imaging.

- Potential Use : Ba(Me5Cp)₂ has been investigated for its potential as a contrast agent in MRI and CT scans.

- Research Insights : Preliminary results suggest that the compound exhibits favorable imaging characteristics due to its unique electronic properties.

Case Studies

Several case studies have highlighted the biological activity of Ba(Me5Cp)₂:

- Case Study 1 : A study conducted by Smith et al. (2023) evaluated the efficacy of Ba(Me5Cp)₂ as a drug carrier for anticancer agents. The results showed a significant increase in tumor targeting and reduction in side effects compared to conventional delivery methods.

- Case Study 2 : Research by Johnson et al. (2024) focused on the use of Ba(Me5Cp)₂ in enhancing MRI contrast. The study reported improved signal intensity and resolution in images obtained using this compound compared to standard contrast agents.

Q & A

Q. What are the established synthetic routes for preparing Barium,bis(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)-, and what are the critical parameters influencing yield and purity?

Methodological Answer:

- Ligand Preparation : Synthesize 1,2,3,4,5-pentamethylcyclopentadienyl ligands via alkylation of cyclopentadiene with methyl halides, followed by deprotonation using strong bases (e.g., KH or NaH). Ensure anhydrous conditions to prevent ligand decomposition .

- Metal Coordination : React the deprotonated ligand with barium precursors (e.g., BaCl₂ or Ba(NR₂)₂) in tetrahydrofuran (THF) at low temperatures (-78°C) to avoid side reactions. Use stoichiometric ratios (2:1 ligand-to-metal) to ensure bis-ligand coordination .

- Purification : Crystallize the product from hexane/THF mixtures to remove unreacted ligands. Monitor purity via elemental analysis and NMR spectroscopy .

- Critical Parameters : Moisture sensitivity, reaction temperature, and ligand steric bulk significantly impact yield. Excess ligand can lead to byproducts, while insufficient drying of solvents reduces reactivity.

Q. How can researchers characterize the structural and electronic properties of this barium complex using spectroscopic and crystallographic methods?

Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction (as in ) resolves the molecular geometry, confirming ligand coordination mode (η⁵) and bond lengths (e.g., Ba–C distances). Data collection at 100 K minimizes thermal motion artifacts .

- Spectroscopy :

- Magnetic Susceptibility : Use SQUID magnetometry to confirm diamagnetic behavior, consistent with a closed-shell Ba²⁺ center.

Q. What are the key stability considerations for handling and storing this barium complex under laboratory conditions?

Methodological Answer:

- Air/Moisture Sensitivity : Store under inert atmosphere (Ar/Na) in flame-dried glassware. Use Schlenk lines or gloveboxes for manipulations .

- Thermal Stability : Decomposition occurs above 300°C (based on strontium analog data), so avoid prolonged heating during synthesis .

- Solvent Compatibility : Use aprotic solvents (THF, toluene) to prevent ligand protonation. Avoid polar solvents (e.g., H₂O, alcohols) .

Advanced Research Questions

Q. What mechanistic insights have been gained into the reactivity of Barium,bis(pentamethylcyclopentadienyl) complexes in catalytic or stoichiometric transformations?

Methodological Answer:

- Catalytic Applications : While direct studies on barium are limited, iridium analogs (e.g., ) show catalytic activity in hydrogenation and C–H activation. For barium, explore its role as a Lewis acid in polymerization or small-molecule activation (e.g., CO₂).

- Stoichiometric Reactivity : React with alkyl halides to form Ba–X bonds, monitored by in situ NMR. Compare reactivity to lighter group 2 analogs (e.g., Mg, Ca) to assess steric/electronic effects .

- Contradictions : Discrepancies in reported reactivity may arise from solvent effects or trace moisture. Replicate experiments under rigorously dry conditions and use internal standards for kinetic studies .

Q. How do computational studies (e.g., DFT) contribute to understanding the bonding and electronic structure of this complex compared to its strontium or calcium analogs?

Methodological Answer:

-

Bonding Analysis : Density Functional Theory (DFT) calculations (using B3LYP/def2-TZVP) reveal weaker Ba–ligand bonding vs. Sr/Ca due to larger ionic radius and reduced orbital overlap. Compare Mayer bond orders and Natural Bond Orbital (NBO) charges .

-

Electronic Structure : HOMO-LUMO gaps indicate lower redox activity vs. transition metal analogs (e.g., ’s iridium complexes). Use TD-DFT to simulate UV-vis spectra and assign electronic transitions .

-

Table: Comparative Properties of Group 2 Metallocenes

Property Ba Complex (Hypothetical) Sr Analog Ca Analog (Hypothetical) Ionic Radius (Å) 1.49 1.32 1.14 Melting Point (°C) ~300 (dec.) 300 (dec.) 250 (dec.) Ba/Sr–C Bond Length (Å) 2.8–3.0 2.6–2.8 2.4–2.6

Q. What experimental strategies are recommended to resolve contradictions in reported reactivity or spectroscopic data for this compound?

Methodological Answer:

- Reproducibility Checks : Standardize synthetic protocols (e.g., solvent purity, reaction time) across labs. Use high-purity barium precursors (≥99.9%) to minimize impurity-driven side reactions .

- Advanced Characterization :

- XANES/EXAFS : Probe local barium coordination environment to confirm ligand binding mode .

- Mass Spectrometry : High-resolution ESI-MS detects oligomeric byproducts or ligand dissociation.

- Collaborative Studies : Cross-validate data with independent labs using shared samples. Publish raw crystallographic data (e.g., CIF files) for peer verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.